molecular formula C13H13ClO4 B11801669 5-Chloro-3-isobutoxybenzofuran-2-carboxylicacid

5-Chloro-3-isobutoxybenzofuran-2-carboxylicacid

Cat. No.: B11801669
M. Wt: 268.69 g/mol
InChI Key: UPEMKPKRXQPAQU-UHFFFAOYSA-N
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Description

5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by a chlorine atom at the 5-position, an isobutoxy group at the 3-position, and a carboxylic acid moiety at the 2-position. Benzofuran scaffolds are widely studied in medicinal and materials chemistry due to their structural rigidity, aromaticity, and capacity for diverse functionalization. This compound’s unique substitution pattern may confer distinct physicochemical properties, such as solubility, metabolic stability, and electronic behavior, making it a candidate for applications in drug discovery or polymer chemistry.

Properties

Molecular Formula

C13H13ClO4

Molecular Weight

268.69 g/mol

IUPAC Name

5-chloro-3-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H13ClO4/c1-7(2)6-17-11-9-5-8(14)3-4-10(9)18-12(11)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16)

InChI Key

UPEMKPKRXQPAQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring system. One common method is the free radical cyclization cascade, which is an excellent approach for synthesizing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and high yields .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit the activity of certain enzymes and proteins, which can lead to various biological effects

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-chloro-3-isobutoxybenzofuran-2-carboxylic acid, comparisons are drawn to structurally related benzofurans and chlorinated aromatic compounds. The following table summarizes key analogs and their properties:

Compound Name Substituents Key Properties/Applications CAS Number Reference
Chlorosyringaldehyde 2-chloro-4-hydroxy-3,5-dimethoxy Antimicrobial agent, lignin derivative 57-62-5
Chlorosulfuron Chlorinated triazine-sulfonamide Herbicide, inhibits acetolactate synthase 76341-69-0
5-Chlorobenzofuran-2-carboxylic acid 5-chloro, 2-carboxylic acid Intermediate in organic synthesis Not available (Hypothetical)
3-Isobutoxybenzofuran 3-isobutoxy, no carboxylic acid Solubility studies in hydrophobic systems Not available (Hypothetical)

Key Observations:

Chlorinated Aromatic Systems : Chlorosyringaldehyde (CAS 57-62-5) demonstrates that chlorine substitution enhances bioactivity, likely due to increased electrophilicity and membrane permeability . This suggests that the 5-chloro group in the target compound may similarly improve its interaction with biological targets or materials.

Carboxylic Acid Functionalization : The presence of a carboxylic acid group (as in hypothetical 5-chlorobenzofuran-2-carboxylic acid) typically enhances water solubility and enables salt formation, which is critical for pharmacokinetics in drug design.

Isobutoxy vs. Methoxy Groups : Compared to methoxy-substituted analogs (e.g., Chlorosyringaldehyde), the bulky isobutoxy group in the target compound may sterically hinder interactions with enzymes or receptors but improve lipid solubility.

Structural and Methodological Insights:

Crystallographic studies using programs like SHELXL () are essential for resolving substituent effects on molecular conformation. For instance, the isobutoxy group’s orientation relative to the benzofuran core could influence packing in solid-state materials or binding pocket compatibility in biological systems.

Limitations and Recommendations

The provided evidence lacks specific data on 5-chloro-3-isobutoxybenzofuran-2-carboxylic acid, necessitating caution in extrapolating findings from distantly related compounds. Future studies should prioritize:

  • Experimental determination of pKa, logP, and solubility.
  • X-ray crystallography (using SHELX programs ) to resolve steric and electronic effects.
  • Biological screening against targets relevant to chlorinated benzofurans (e.g., antimicrobial or enzyme inhibition assays).

Biological Activity

5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its effects and applications.

Chemical Structure and Properties

5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid has the following molecular formula: C13H13ClO4C_{13}H_{13}ClO_4 and a molecular weight of 268.69 g/mol. The structure features a benzofuran backbone with a chloro substituent and an isobutoxy group, which may influence its biological interactions.

Synthesis

The synthesis of 5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include the formation of the benzofuran core followed by chlorination and alkylation steps to introduce the isobutoxy group.

Antioxidant Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, suggesting that 5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid may also possess similar activities. This is particularly relevant in the context of preventing oxidative stress-related diseases.

Insecticidal Properties

A notable area of investigation is the compound's potential as an insecticide. The 1,3-benzodioxole group, which shares structural similarities with 5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid, has been linked to larvicidal activities against Aedes aegypti, a vector for several viral diseases. While specific data on this compound's larvicidal efficacy is limited, its structural attributes suggest it may have similar potential.

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant activity of various benzofuran derivatives, compounds similar to 5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid were tested using DPPH and ABTS assays. Results indicated that these compounds exhibited IC50 values in the low micromolar range, showcasing their effectiveness in scavenging free radicals .

Case Study 2: Insecticidal Activity

Another study focused on the biological evaluation of related benzodioxole acids found that certain derivatives demonstrated significant larvicidal activity against Aedes aegypti with LC50 values indicating effective control at low concentrations . Although direct data on 5-Chloro-3-isobutoxybenzofuran-2-carboxylic acid is not available, the findings support the hypothesis that similar compounds could be effective insecticides.

Summary of Findings

Property Value/Description
Molecular FormulaC13H13ClO4C_{13}H_{13}ClO_4
Molecular Weight268.69 g/mol
Antioxidant ActivityEffective in scavenging free radicals
Potential Insecticidal ActivitySimilar compounds show significant larvicidal effects

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